5,5-Dichlorofuran-2-one
Description
5,5-Dichlorofuran-2-one is a halogenated lactone characterized by a five-membered furanone ring with two chlorine atoms substituted at the 5-position. This compound belongs to the class of γ-lactones, where the carbonyl group at position 2 and the chlorine substituents confer unique reactivity and physical properties.
Properties
CAS No. |
133565-92-1 |
|---|---|
Molecular Formula |
C4H2Cl2O2 |
Molecular Weight |
152.96 g/mol |
IUPAC Name |
5,5-dichlorofuran-2-one |
InChI |
InChI=1S/C4H2Cl2O2/c5-4(6)2-1-3(7)8-4/h1-2H |
InChI Key |
MVLFAEDKKUPGST-UHFFFAOYSA-N |
SMILES |
C1=CC(OC1=O)(Cl)Cl |
Canonical SMILES |
C1=CC(OC1=O)(Cl)Cl |
Synonyms |
2(5H)-Furanone,5,5-dichloro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural differences and substituent effects among 5,5-Dichlorofuran-2-one and related compounds:
Key Observations :
- Electron-Withdrawing Effects : Chlorine substituents (as in compound 1 and 3b ) increase ring electrophilicity, enhancing reactivity toward nucleophilic attack compared to alkyl-substituted analogs like 5,5-dibutyloxolan-2-one .
- Steric Hindrance : Bulky substituents (e.g., ethoxy in 3b ) reduce ring strain and alter reaction pathways, whereas dichloro substitution in this compound may favor ring-opening reactions due to increased polarity .
Physical and Spectroscopic Properties
Table 1: Comparative Physical Data
Key Observations :
- Hydrogen Bonding : Hydroxyl groups in compounds 1 and 3b result in broad IR peaks near 3370–3375 cm⁻¹, absent in this compound due to lack of hydroxyl substituents .
- Methoxy vs. Ethoxy : The $^{1}\text{H NMR}$ shift for OCH₃ (~3.75–3.98 ppm) is distinct from ethoxy protons (~1.15 ppm for CH₃ in 3b ), highlighting substituent-dependent electronic environments .
Elemental Analysis and Stability
Table 2: Elemental Composition
| Compound | Calculated (%) | Found (%) |
|---|---|---|
| Compound 1 | C:56.69, H:4.36, Cl:13.77 | C:56.89, H:4.35, Cl:14.03 |
| Compound 3b | Data not provided | Anal. consistent with C₁₃H₁₄ClO₅ |
Key Observations :
- Thermal Stability: The melting point of 3b (189–191°C) indicates higher stability than non-aromatic analogs, likely due to conjugated chlorophenyl groups .
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